4-bromo-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2,5-dichloroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid . The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
4-bromo-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-bromo-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
4-bromo-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol can be compared with other similar compounds, such as:
4-bromo-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol: This compound has similar structural features but differs in the position of the chlorine atoms on the phenyl ring.
4-bromo-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol: This compound has methyl groups instead of chlorine atoms on the phenyl ring, which may affect its reactivity and applications.
4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol: This compound has fluorine atoms instead of chlorine atoms, which may influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H8BrCl2NO |
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Molecular Weight |
345.0 g/mol |
IUPAC Name |
4-bromo-2-[(2,5-dichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-7,18H |
InChI Key |
CTFVPEDWUAQYLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=CC2=C(C=CC(=C2)Br)O)Cl |
Origin of Product |
United States |
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